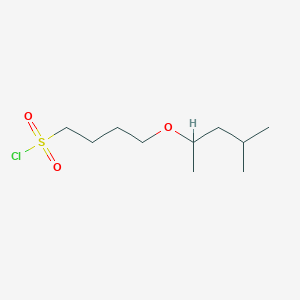

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18278815

Molecular Formula: C10H21ClO3S

Molecular Weight: 256.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21ClO3S |

|---|---|

| Molecular Weight | 256.79 g/mol |

| IUPAC Name | 4-(4-methylpentan-2-yloxy)butane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H21ClO3S/c1-9(2)8-10(3)14-6-4-5-7-15(11,12)13/h9-10H,4-8H2,1-3H3 |

| Standard InChI Key | PKWNAUSAEUFPTJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C)OCCCCS(=O)(=O)Cl |

Introduction

Synthesis Methods

The synthesis of sulfonyl chlorides generally involves the reaction of an alcohol with a sulfonyl chloride precursor in the presence of a base to neutralize the hydrochloric acid formed during the reaction. For compounds like 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride, the synthesis might involve reacting 4-methylpentan-2-ol with butane-1-sulfonyl chloride under controlled conditions.

Chemical Reactions and Applications

Sulfonyl chlorides are highly reactive towards nucleophiles, participating in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The products formed from these reactions depend on the specific nucleophile used, such as sulfonamides from amines or sulfonate esters from alcohols.

Biological Activity and Research Applications

While specific biological activity data for 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride are not available, sulfonyl chlorides in general have been explored for their antimicrobial and anti-inflammatory properties. Compounds with sulfonyl groups can exhibit significant antibacterial and antifungal activities, and their derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar compounds, such as 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride, share structural similarities but differ in their specific functional groups and reactivity patterns. These compounds are valuable in synthetic chemistry and industrial applications due to their unique structures and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume